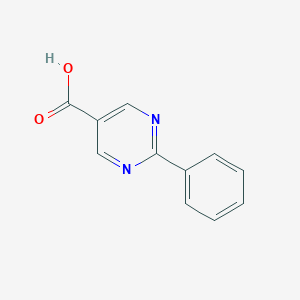

クマリン 314T

説明

Synthesis Analysis

Coumarins, including expanded versions, are synthesized using classical methodologies like the Pechmann reaction or Knoevenagel condensation, as well as through new pathways. These methods have been refined to improve yield, specificity, and environmental friendliness. Transition-metal-catalyzed reactions, particularly involving palladium, have emerged as a significant method due to their mild reaction conditions and broad substrate scope, enabling the efficient synthesis of diversified coumarin structures (Ferguson, Zeng, & Alper, 2012).

Molecular Structure Analysis

The structure of coumarins can significantly influence their chemical and physical properties. X-ray diffraction analysis, alongside DFT calculations, helps establish the geometric parameters and molecular interactions of these compounds. Variations in the coumarin core, such as the addition of substituents or fusion with other aromatic units, can lead to significant changes in their photophysical behavior and molecular stability (Stefanou et al., 2011).

Chemical Reactions and Properties

Coumarins undergo a variety of chemical reactions, reflecting their versatile nature. They can participate in cyclocarbonylation, annulation, and various substitution reactions, leading to a wide range of derivatives with different properties and applications. The chemical reactivity of coumarins can be finely tuned by modifying their molecular structure, thus enabling the synthesis of compounds with specific functions (Liu et al., 2015).

Physical Properties Analysis

The physical properties of coumarins, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. Adjustments in the coumarin scaffold can lead to compounds with tailored physical properties suitable for various applications, from pharmaceuticals to materials science. The photophysical properties, including absorption and fluorescence, are particularly important for applications in imaging and sensors (Tasior et al., 2015).

Chemical Properties Analysis

The chemical properties of coumarins, such as reactivity towards nucleophiles or electrophiles, photostability, and electrochemical behavior, are fundamental for their application in synthetic chemistry and technology. Understanding the relationship between structure and chemical behavior is crucial for designing coumarins with desired functionalities (Xia et al., 2011).

科学的研究の応用

生体分子の蛍光標識

クマリン、特にクマリン 314Tは、生体分子の蛍光標識において重要な役割を果たしています . このアプリケーションは、さまざまな生物学的プロセスの可視化と追跡を可能にするため、生化学や分子生物学において非常に重要です。

金属イオン検出

This compoundのもう1つの重要な用途は、金属イオンの検出です . クマリンはさまざまな金属イオンと相互作用し、独特の蛍光応答を生み出す能力があるため、分析化学において貴重なツールとなっています。

ミクロ環境の極性検出

This compoundは、ミクロ環境の極性の変化を検出するために使用できます . これは、細胞プロセスを研究し、さまざまな環境における分子の挙動を理解する上で特に役立ちます。

pH検出

This compoundの蛍光特性は、pH検出にも使用できます . これは、pHが重要な役割を果たす環境科学、医学、生化学など、さまざまな分野で重要です。

治療用途

クマリンは、抗酸化、抗痙攣、抗腫瘍、抗炎症、抗菌活性など、さまざまな治療特性を持つことがわかっています . したがって、this compoundはこれらの分野でも潜在的な用途を持つ可能性があります。

蛍光化学センサー

クマリン、特にthis compoundは、分子イメージング、分析、生物有機、材料化学のための蛍光化学センサーの開発において、さまざまな用途を示しています . これらの化学センサーは、さまざまな生物学的および化学的プロセスを検出および監視するために使用できます。

将来の方向性

Coumarin-fused-coumarins, like Coumarin 314T, have attracted significant attention due to their boundless applications in interdisciplinary areas . Future research may focus on the development of novel anticancer drugs with different mechanisms of action . The translation of current knowledge into novel potent lead compounds and repositioning of well-known compounds for the treatment of different acute and chronic diseases are the current challenges of coumarins .

作用機序

Target of Action

Coumarin 314T, like other coumarin derivatives, is primarily used as a fluorophore . It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .

Mode of Action

The mode of action of Coumarin 314T is primarily through its fluorescent properties . When excited with ultraviolet (UV) light, it exhibits fascinating fluorescence behavior . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins, including Coumarin 314T, originate from the phenylpropanoid pathway in plants . They contribute essentially to the persistence of plants being involved in processes such as defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation . .

Pharmacokinetics

Coumarins in general have been used in various therapeutic applications, indicating that they have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The primary result of Coumarin 314T’s action is the emission of fluorescence upon excitation with UV light . This makes it a valuable tool in various scientific and technological applications, including fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Action Environment

The fluorescence yield of Coumarin 314T is only weakly dependent on the solvent, indicating that it is relatively stable under different environmental conditions . .

特性

IUPAC Name |

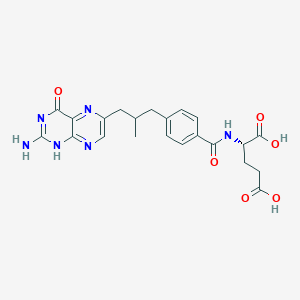

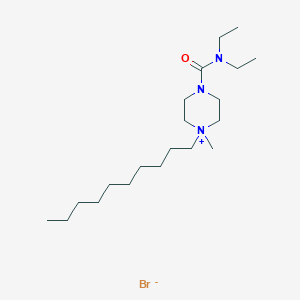

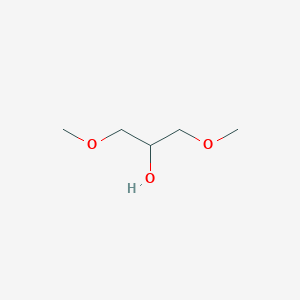

ethyl 10,10,16,16-tetramethyl-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-6-26-19(24)14-11-13-12-15-17-16(18(13)27-20(14)25)22(4,5)8-10-23(17)9-7-21(15,2)3/h11-12H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQDHBUBOPTRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361469 | |

| Record name | ST50307358 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113869-06-0 | |

| Record name | ST50307358 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,6,6-Tetramethyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)

![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)